molecular formula C19H16KNO3 B5053916 Potassium;2-(3-methoxyphenyl)-6,8-dimethylquinoline-4-carboxylate

Potassium;2-(3-methoxyphenyl)-6,8-dimethylquinoline-4-carboxylate

Cat. No.: B5053916
M. Wt: 345.4 g/mol
InChI Key: PAJOGLWANAIODM-UHFFFAOYSA-M
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Description

Potassium;2-(3-methoxyphenyl)-6,8-dimethylquinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxyphenyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium;2-(3-methoxyphenyl)-6,8-dimethylquinoline-4-carboxylate typically involves multi-step organic reactions One common method includes the condensation of 3-methoxybenzaldehyde with 2,4-pentanedione in the presence of a base to form the intermediate chalcone This intermediate is then cyclized using ammonium acetate to yield the quinoline core

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions: Potassium;2-(3-methoxyphenyl)-6,8-dimethylquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Potassium;2-(3-methoxyphenyl)-6,8-dimethylquinoline-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Potassium;2-(3-methoxyphenyl)-6,8-dimethylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Potassium;2-(3-methoxyphenyl)-6,8-dimethylquinoline-4-carboxylate can be compared with other quinoline derivatives such as:

    Quinine: Known for its antimalarial properties.

    Chloroquine: Used as an antimalarial and anti-inflammatory agent.

    Cinchonine: Another antimalarial compound with a similar quinoline structure.

Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

potassium;2-(3-methoxyphenyl)-6,8-dimethylquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3.K/c1-11-7-12(2)18-15(8-11)16(19(21)22)10-17(20-18)13-5-4-6-14(9-13)23-3;/h4-10H,1-3H3,(H,21,22);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJOGLWANAIODM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)[O-])C.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16KNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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